N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-28-18-7-5-17(6-8-18)25(12-15-3-2-4-16(21)11-15)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXBRZGGWTKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, belongs to the class of triazole compounds. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system. They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
The mode of action of this compound is likely related to its ability to bind to its target enzymes or receptors. The triazole nucleus, a central structural component in this compound, is capable of making specific interactions with different target receptors. This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of activities associated with triazole compounds, it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation (in the case of anticancer activity), microbial metabolism (in the case of antimicrobial activity), or specific enzymatic pathways (in the case of enzyme inhibitory activity).
Biological Activity
N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 412.4 g/mol
- CAS Number : 1251705-00-6
Synthesis and Structure
The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent sulfonamide attachment. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, including breast, colon, and lung cancers. The results indicate that compounds with similar triazole structures exhibit significant antiproliferative effects.
- Case Study : A related study demonstrated that a series of triazolo[1,5-a][1,3,5]triazines showed high antiproliferative activity against cancer cell lines with mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .
Antimalarial Activity
The compound has also been tested for antimalarial activity against Plasmodium falciparum. In vitro studies revealed promising results with inhibitory concentrations (IC) indicating effective antimalarial properties.
| Compound | IC (μM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 |
These findings suggest that the triazolo-pyridine scaffold could be a valuable lead in antimalarial drug development .
Other Biological Activities
Beyond anticancer and antimalarial activities, compounds within this class have shown potential in various other biological applications:
- Antibacterial and Antifungal : Triazolopyridines are known for their broad-spectrum antibacterial and antifungal activities.
- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects.
- CNS Activity : Certain analogs have demonstrated anxiolytic and anticonvulsant properties.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for cellular proliferation.
- Interference with Signal Transduction : The compound may disrupt signaling pathways involved in cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
